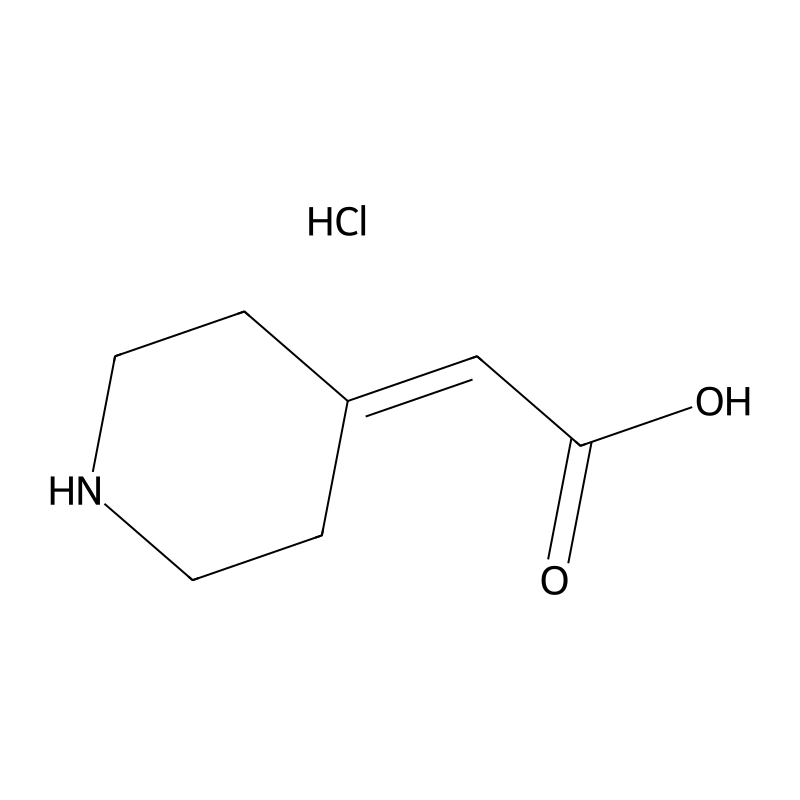

2-(Piperidin-4-ylidene)acetic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibitors of Soluble Epoxide Hydrolase

Scientific Field: Pharmacology

Summary of Application: 2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators.

Methods of Application: A new series of benzohomoadamantane-based amides were synthesized, fully characterized, and evaluated as sEH inhibitors (sEHI).

Results or Outcomes: A selected compound from this series displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU.

Synthesis and Pharmacological Applications

Scientific Field: Organic Chemistry and Pharmacology

Summary of Application: Piperidine derivatives play a significant role in the pharmaceutical industry.

Methods of Application: Various methods are used for the synthesis of piperidine derivatives, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions.

Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years, indicating the importance of piperidine derivatives in the pharmaceutical industry.

One-Pot Sequential Suzuki–Miyaura Coupling and Hydrogenation

Scientific Field: Organic Chemistry

Summary of Application: Piperidine derivatives can be synthesized through a one-pot sequential Suzuki–Miyaura coupling and hydrogenation.

Methods of Application: The process involves a palladium-catalyzed cross-coupling reaction followed by a hydrogenation step.

Results or Outcomes: This method has been used to synthesize various piperidine derivatives, contributing to the development of new drugs and the study of biological activity.

Design of Enzyme Inhibitors

Scientific Field: Biochemistry

Summary of Application: 2-(Piperidin-4-yl)acetamides have been used in the design of enzyme inhibitors, specifically soluble epoxide hydrolase inhibitors.

Methods of Application: A series of benzohomoadamantane-based amides were synthesized and evaluated as soluble epoxide hydrolase inhibitors.

Results or Outcomes: One of the compounds from this series displayed anti-inflammatory effects with higher effectiveness than the reference soluble epoxide hydrolase inhibitor, TPPU.

2-(Piperidin-4-ylidene)acetic acid hydrochloride is a chemical compound with the molecular formula . It is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. This compound appears as a white to pale yellow solid and is soluble in water, making it suitable for various applications in research and industry .

- Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form different piperidine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring is modified by various substituents, often using reagents like alkyl halides or acyl chlorides under basic or acidic conditions .

Research indicates that 2-(Piperidin-4-ylidene)acetic acid hydrochloride exhibits potential biological activities. It has been studied for its antimicrobial and antiviral properties, suggesting its utility in developing new therapeutic agents. The compound's mechanism of action involves its interaction with specific molecular targets, allowing it to modulate enzyme or receptor activity, which may lead to various biological effects .

The synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride typically involves multi-step reactions:

- Formation of the Intermediate: The initial step includes the reaction of piperidine with acetic acid derivatives under controlled conditions.

- Hydrochloride Formation: The intermediate is subsequently treated with hydrochloric acid in ethyl acetate to yield the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

2-(Piperidin-4-ylidene)acetic acid hydrochloride has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound is explored for potential use in drug development, particularly in designing new pharmaceuticals targeting specific biological pathways.

- Industry: It is utilized in producing various chemical intermediates and fine chemicals .

The interaction studies of 2-(Piperidin-4-ylidene)acetic acid hydrochloride focus on its binding affinity to enzymes and receptors. These studies help elucidate the compound's potential therapeutic applications by identifying specific biological pathways it may influence. Understanding these interactions can also aid in modifying the compound for enhanced efficacy against targeted diseases .

Several compounds share structural similarities with 2-(Piperidin-4-ylidene)acetic acid hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Piperidin-4-yl)benzoic acid hydrochloride | Contains a benzoic acid moiety; similar piperidine structure | More focused on aromatic interactions |

| 4-(Piperidin-4-yl)benzoic acid hydrochloride | Similar piperidine structure; involves different position | Offers distinct reactivity due to position differences |

| 2-(Piperidin-4-yl)acetamides | Contains an amide group instead of a carboxylic acid | Different functional group influences biological activity |

The unique structure of 2-(Piperidin-4-ylidene)acetic acid hydrochloride allows for versatile modifications, making it valuable in both research and industrial settings. Its distinct reactivity compared to similar compounds enhances its potential applications across various scientific domains .